molecular formula C26H30N4O5 B2967483 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione CAS No. 896383-58-7

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2967483
CAS No.: 896383-58-7
M. Wt: 478.549
InChI Key: XDHHRRFTXFMYLX-UHFFFAOYSA-N
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Description

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a quinazoline core with a piperazine ring and a benzodioxole moiety

Preparation Methods

The synthesis of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,3-benzodioxole with piperazine in the presence of a suitable catalyst.

    Attachment of the Quinazoline Core: The quinazoline core is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a quinazoline derivative.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with a hexyl chain and introducing the oxo group through an oxidation reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for studying its structure and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It is used in chemical biology to probe the function of specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and growth.

Comparison with Similar Compounds

Similar compounds to 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione include:

    3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one: This compound shares the benzodioxole and piperazine moieties but has a different core structure.

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound also contains the benzodioxole and piperazine moieties but is based on a pyrimidine core.

    1-benzo[1,3]dioxol-5-yl derivatives: These compounds have similar structural features and are studied for their biological activities.

Properties

CAS No.

896383-58-7

Molecular Formula

C26H30N4O5

Molecular Weight

478.549

IUPAC Name

3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33)

InChI Key

XDHHRRFTXFMYLX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O

solubility

not available

Origin of Product

United States

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